molecular formula C21H18FN5O2S2 B2830671 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207034-04-5

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2830671
CAS No.: 1207034-04-5
M. Wt: 455.53
InChI Key: LRMVVWROVBOWQW-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including imidazole, thiadiazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling through a thioether linkage. The final step involves the acetamide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the imidazole ring or the acetamide group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could be a candidate for targeting specific receptors or enzymes involved in disease processes.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions, while the thiadiazole and acetamide groups may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-((1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S2/c1-13-25-26-20(31-13)24-19(28)12-30-21-23-11-18(14-3-9-17(29-2)10-4-14)27(21)16-7-5-15(22)6-8-16/h3-11H,12H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMVVWROVBOWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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